molecular formula C6H7N5O B180712 2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol CAS No. 40775-79-9

2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Cat. No.: B180712
CAS No.: 40775-79-9
M. Wt: 165.15 g/mol
InChI Key: PQJWDADCCRTLQZ-UHFFFAOYSA-N
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Description

2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the triazolopyrimidine family. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a triazole ring fused to a pyrimidine ring, with an amino group at position 2, a methyl group at position 5, and a hydroxyl group at position 7.

Scientific Research Applications

Future Directions

Future research on “2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” and its derivatives could focus on further elucidating their synthesis, chemical reactions, mechanisms of action, and biological activities. Additionally, more studies are needed to assess the safety and potential therapeutic applications of these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group at position 7.

    Reduction: Reduction reactions can target the triazole or pyrimidine rings, potentially modifying the electronic properties of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while substitution can introduce various alkyl or acyl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties contribute to its diverse biological activities and make it a valuable compound for further research and development.

Properties

IUPAC Name

2-amino-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-3-2-4(12)11-6(8-3)9-5(7)10-11/h2H,1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQJWDADCCRTLQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N2C(=N1)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90961196
Record name 2-Imino-5-methyl-1,2-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40775-79-9
Record name NSC509218
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Imino-5-methyl-1,2-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90961196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 2
2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 3
2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 4
2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 5
2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
Reactant of Route 6
2-Amino-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

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